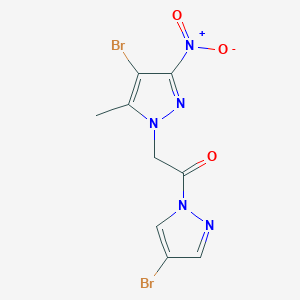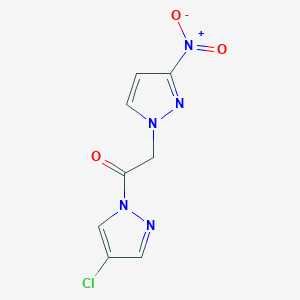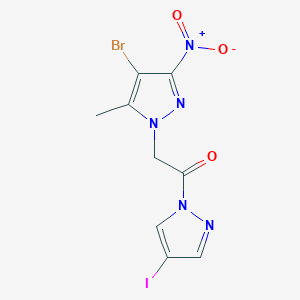![molecular formula C18H15F3N2O B4319195 6,8,9-TRIFLUORO-7-PIPERIDINODIBENZO[B,F][1,4]OXAZEPINE](/img/structure/B4319195.png)
6,8,9-TRIFLUORO-7-PIPERIDINODIBENZO[B,F][1,4]OXAZEPINE
Übersicht
Beschreibung
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C18H15F3N2O. It belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. One common method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols in a microwave oven, which offers the advantage of a short reaction time and high yields .
Another method involves copper-catalyzed C-N and C-O coupling reactions. For instance, the reaction of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of copper catalysts can lead to the formation of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .
Industrial Production Methods
Industrial production methods for 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine are not well-documented in the literature. the scalability of the aforementioned synthetic routes, particularly those involving microwave-assisted reactions and copper catalysis, suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an antagonist or agonist at specific receptor sites, thereby influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, which lacks the trifluoromethyl and piperidino substituents.
6,8,9-Trifluoro-dibenzo[b,f][1,4]oxazepine: A similar compound without the piperidino group.
7-Piperidino-dibenzo[b,f][1,4]oxazepine: A similar compound without the trifluoromethyl groups.
Uniqueness
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine is unique due to the presence of both trifluoromethyl and piperidino substituents, which confer distinct chemical and pharmacological properties. These substituents enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Eigenschaften
IUPAC Name |
1,3,4-trifluoro-2-piperidin-1-ylbenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c19-13-14(20)17(23-8-4-1-5-9-23)15(21)18-16(13)22-10-11-6-2-3-7-12(11)24-18/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGDNGJVKSYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C(=C2F)F)N=CC4=CC=CC=C4O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4319124.png)
![3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319127.png)
![1,2,4-trifluoro-3-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B4319132.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4319143.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4319144.png)
![ethyl 2-amino-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319147.png)
![ethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319153.png)

![4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4319174.png)

![1-AMINO-3-METHOXY-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE](/img/structure/B4319196.png)



